4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine

Catalog No.
S520091
CAS No.
602306-29-6
M.F
C18H21N5O2S
M. Wt
371.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(me...

CAS Number

602306-29-6

Product Name

4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine

IUPAC Name

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22)

InChI Key

WJRRGYBTGDJBFX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5438; AZD-5438; AZD 5438.

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C

Description

The exact mass of the compound 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine is 371.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as AZD5438, is an organic molecule that has been investigated for its potential as a cell cycle inhibitor []. Cell cycle inhibitors are a class of drugs that can disrupt the process by which cells divide.

Target: Cyclin-Dependent Kinases (CDKs)

Research suggests that AZD5438 may act by inhibiting enzymes called cyclin-dependent kinases (CDKs) []. CDKs are a family of proteins that play a crucial role in regulating the cell cycle. Specifically, AZD5438 has been shown to inhibit CDK2, an enzyme essential for the G1/S phase transition of the cell cycle [].

Here, G1/S phase refers to a checkpoint in the cell cycle where a cell prepares to replicate its DNA before entering the DNA synthesis (S) phase. Inhibiting CDK2 at this stage could potentially prevent uncontrolled cell division, a characteristic of cancer cells [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

371.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

276Z913G29

Wikipedia

AZD5438

Dates

Modify: 2023-08-15
1: Boss DS, Schwartz GK, Middleton MR, Amakye DD, Swaisland H, Midgley RS, Ranson M, Danson S, Calvert H, Plummer R, Morris C, Carvajal RD, Chirieac LR, Schellens JH, Shapiro GI. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours. Ann Oncol. 2010 Apr;21(4):884-94. Epub 2009 Oct 13. PubMed PMID: 19825886; PubMed Central PMCID: PMC2844945.
2: Byth KF, Thomas A, Hughes G, Forder C, McGregor A, Geh C, Oakes S, Green C, Walker M, Newcombe N, Green S, Growcott J, Barker A, Wilkinson RW. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Mol Cancer Ther. 2009 Jul;8(7):1856-66. Epub 2009 Jun 9. PubMed PMID: 19509270.
3: Camidge DR, Pemberton M, Growcott J, Amakye D, Wilson D, Swaisland H, Forder C, Wilkinson R, Byth K, Hughes A. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers. Cancer Chemother Pharmacol. 2007 Sep;60(4):479-88. Epub 2006 Dec 2. PubMed PMID: 17143601.
4: Camidge DR, Smethurst D, Growcott J, Barrass NC, Foster JR, Febbraro S, Swaisland H, Hughes A. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers. Cancer Chemother Pharmacol. 2007 Aug;60(3):391-8. Epub 2006 Nov 18. PubMed PMID: 17115157.

Explore Compound Types